(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one is a complex organic molecule featuring a thiazolidinone core. This structure is notable for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of phenylhydrazine with an appropriate diketone under acidic conditions.
Butoxyphenyl Substitution:
Thiazolidinone Formation: The final step is the cyclization to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology and Medicine
In biological and medicinal research, (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one has shown promise due to its potential anti-inflammatory, antimicrobial, and anticancer activities. Studies have indicated that it can inhibit certain enzymes and pathways involved in disease processes .
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of complex organic compounds .
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as reduced inflammation or inhibited microbial growth .
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-2,4-dione: Known for its use in antidiabetic drugs.
Rhodanine: Exhibits antimicrobial and anticancer properties.
Pseudothiohydantoin: Studied for its potential in various therapeutic applications.
Uniqueness
What sets (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one apart is its unique combination of a pyrazole ring with a thiazolidinone core, which imparts distinct chemical and biological properties. This structural uniqueness allows for a broader range of modifications and applications compared to its analogs .
Properties
Molecular Formula |
C23H22N4O2S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(5Z)-2-amino-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C23H22N4O2S/c1-2-3-13-29-19-11-9-16(10-12-19)21-17(14-20-22(28)25-23(24)30-20)15-27(26-21)18-7-5-4-6-8-18/h4-12,14-15H,2-3,13H2,1H3,(H2,24,25,28)/b20-14- |
InChI Key |
WDUUPBFZZQAANZ-ZHZULCJRSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N)C4=CC=CC=C4 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N)C4=CC=CC=C4 |
Origin of Product |
United States |
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